3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone is a chemical compound with the molecular formula C14H13N5OS. This compound is known for its unique structure, which includes a triazole ring, a pyridazinone ring, and a phenyl group.
Preparation Methods
The synthesis of 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ethyl-substituted hydrazine and a thiocarbonyl compound.
Formation of the Pyridazinone Ring: The pyridazinone ring is formed by reacting the triazole intermediate with a phenyl-substituted hydrazine under specific conditions.
Chemical Reactions Analysis
3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride.
Scientific Research Applications
3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl group can enhance the compound’s binding affinity to its target, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds to 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone include:
3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propanamide: This compound shares the triazole ring but differs in the presence of a propanamide group instead of the pyridazinone ring.
3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one: This compound is structurally similar but includes a dihydropyridazinone ring.
The uniqueness of this compound lies in its combination of the triazole and pyridazinone rings, which confer specific chemical and biological properties not found in the similar compounds .
Properties
IUPAC Name |
3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-phenylpyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-2-18-13(15-16-14(18)21)12-11(20)8-9-19(17-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYNRCUUXAKNHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=NN(C=CC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.